1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O4S and its molecular weight is 418.44. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition in Humans
Research on related compounds has explored their metabolism and disposition in human subjects, providing insights into their biotransformation and elimination pathways. For instance, studies on similar gamma-aminobutyric acid (GABA) type A receptor agonists have elucidated the metabolic processes involving oxidative deamination, leading to various metabolites, indicating the complexity of biotransformation these compounds undergo in the human body. Such studies are crucial for understanding the pharmacokinetics of novel therapeutic agents, including their metabolic stability and potential for bioaccumulation or toxicity (Shaffer et al., 2008).
Disposition and Metabolism in Clinical Studies
Investigations into the disposition and metabolism of structurally similar compounds, like SB-649868, an orexin receptor antagonist, have contributed valuable knowledge on the pharmacological profile of these substances. These studies have identified primary and secondary metabolites and elucidated the pathways of elimination, highlighting the role of oxidative metabolism and the significance of renal and fecal excretion in clearing the drug from the human body. Such research helps in predicting drug-drug interactions, optimizing dosing regimens, and improving therapeutic efficacy while minimizing adverse effects (Renzulli et al., 2011).
Toxicological Evaluations
Understanding the toxicological profile of chemical compounds, including those structurally related to 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide, is essential for assessing their safety in human use. Research efforts have been directed toward evaluating the potential toxic effects of various compounds on human health, focusing on endpoints such as hepatotoxicity and neurotoxicity. These studies are foundational for regulatory assessments and for informing the safe design and use of pharmaceuticals and other chemical products (Younossian et al., 2005).
Environmental and Public Health Implications
Research on the environmental presence and public health implications of perfluoroalkyl and polyfluoroalkyl substances (PFAS), which share some chemical properties with the compound , has raised awareness about the persistence and bioaccumulation potential of these chemicals. Studies examining the levels of PFAS in human serum, household dust, and other matrices have contributed to a better understanding of human exposure pathways and the potential health risks associated with chronic exposure to these substances. This line of research underscores the importance of monitoring environmental contaminants and assessing their impact on public health (Calafat et al., 2007).
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other sulfonamide derivatives, it may influence pathways involving enzymes that are known to interact with sulfonamides .
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain unknown .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-2-11-28-17-12-24(15-7-3-13(20)4-8-15)23-18(17)19(25)22-14-5-9-16(10-6-14)29(21,26)27/h3-10,12H,2,11H2,1H3,(H,22,25)(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWWKQBORPRRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.